N-[(2-Bromophenyl)methyl]pent-4-ynamide
Description
Properties
CAS No. |
920985-86-0 |
|---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]pent-4-ynamide |
InChI |
InChI=1S/C12H12BrNO/c1-2-3-8-12(15)14-9-10-6-4-5-7-11(10)13/h1,4-7H,3,8-9H2,(H,14,15) |
InChI Key |
VGQNJDDVLADRTI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
Biological Activity
N-[(2-Bromophenyl)methyl]pent-4-ynamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a bromophenyl group attached to a pent-4-ynamide backbone. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
-
Inhibition of Bromodomain Proteins :
- Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, influencing gene expression and chromatin dynamics. Compounds like this compound may inhibit bromodomain-containing proteins, potentially affecting cancer cell proliferation and survival pathways .
-
Targeting Metalloenzymes :
- The compound has been investigated for its ability to modulate metalloenzymes involved in various pathophysiological processes, including cancer progression and antimicrobial resistance. In particular, it may serve as an inhibitor for enzymes like Pseudomonas aeruginosa elastase (LasB), which plays a role in bacterial virulence .
Case Studies
- Antitumor Activity :
- Microbial Activity :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogues
- Key Observations :
- The ynamide group in N-[(2-Bromophenyl)methyl]pent-4-ynamide distinguishes it from thiazole/pyrimidine-based analogues (T131, T132) and nitro-substituted benzamides ().
- Halogen interactions (Br, Cl) are common in analogues like T131–T134 and 4-bromo-N-(2-nitrophenyl)benzamide, influencing crystallinity and intermolecular bonding .
Physical Properties
Table 3: Physical Data for Analogues
Reactivity and Functional Groups
- Ynamide Reactivity : The terminal alkyne in N-[(2-Bromophenyl)methyl]pent-4-ynamide is reactive in Huisgen cycloaddition (click chemistry), akin to glycoclusters in .
- Halogen Interactions : Bromine in the 2-position may participate in halogen bonding (C–Br⋯O/N), as seen in 4-bromo-N-(2-nitrophenyl)benzamide .
- Amide vs. Amine : Unlike T131/T132 (amine derivatives), the target compound’s amide group may reduce basicity but enhance hydrogen-bonding capacity .
Crystallographic and Supramolecular Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
